molecular formula C16H23NO9 B8114694 Propargyl PEG5-NHS carbonate

Propargyl PEG5-NHS carbonate

Cat. No.: B8114694
M. Wt: 373.35 g/mol
InChI Key: CPNDURRXHHZCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl PEG5-NHS carbonate is a compound that contains a propargyl group and an N-hydroxysuccinimidyl (NHS) carbonate group. The propargyl group is a terminal alkyne functional group, while the NHS carbonate group is reactive towards primary amines. This compound is widely used in bioconjugation, click chemistry, and drug delivery systems due to its ability to form stable covalent bonds with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl PEG5-NHS carbonate typically involves the reaction of propargyl alcohol with polyethylene glycol (PEG) and NHS carbonate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester linkage . The reaction can be summarized as follows:

  • Propargyl alcohol is reacted with PEG in the presence of a base to form Propargyl PEG.
  • The resulting Propargyl PEG is then reacted with NHS carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propargyl PEG5-NHS carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propargyl PEG5-NHS carbonate involves the formation of stable covalent bonds with biomolecules. The NHS carbonate group reacts with primary amines on proteins, peptides, or other biomolecules to form amide bonds. The propargyl group can undergo CuAAC reactions with azide-containing molecules, forming stable triazole linkages. These reactions enable the precise attachment of functional groups to biomolecules, enhancing their stability, solubility, and targeting capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl PEG5-NHS carbonate is unique due to its combination of a propargyl group and an NHS carbonate group, allowing it to participate in both CuAAC reactions and nucleophilic substitution reactions. This dual functionality makes it a versatile tool in bioconjugation and drug delivery applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO9/c1-2-5-21-6-7-22-8-9-23-10-11-24-12-13-25-16(20)26-17-14(18)3-4-15(17)19/h1H,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDURRXHHZCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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